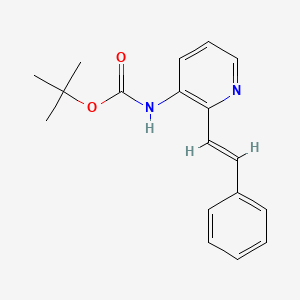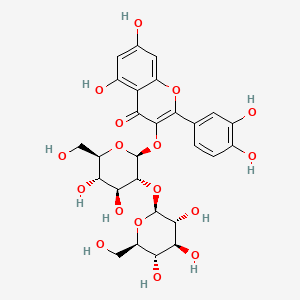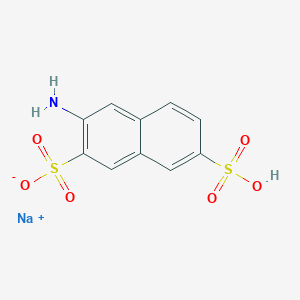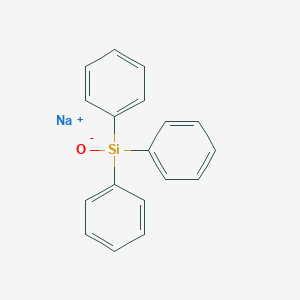
sodium;oxido(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;oxido(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to three phenyl groups and an oxido group, with sodium as a counterion. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;oxido(triphenyl)silane typically involves the reaction of triphenylsilane with sodium hydroxide. The reaction can be represented as follows:
Ph3SiH+NaOH→Ph3SiONa+H2
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the silane.
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of large-scale reactors where triphenylsilane is reacted with sodium hydroxide under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Types of Reactions:
Reduction: this compound can act as a reducing agent in various organic reactions. It is particularly effective in the reduction of carbonyl compounds to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions where the oxido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reagents include hydrosilanes and strong acids.
Substitution: Nucleophiles such as halides, amines, and thiols can react with this compound under mild conditions to form substituted silanes.
Major Products:
Reduction: The major products are typically alcohols when reducing carbonyl compounds.
Substitution: The products depend on the nucleophile used but can include various organosilicon compounds.
科学的研究の応用
Sodium;oxido(triphenyl)silane has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, derivatives of organosilanes are used in the development of silicon-based biomaterials.
作用機序
The mechanism by which sodium;oxido(triphenyl)silane exerts its effects is primarily through its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound can form stable bonds with various organic and inorganic groups, facilitating a wide range of chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the formation of silicon-carbon bonds in substitution reactions .
類似化合物との比較
Triphenylsilane: Similar in structure but lacks the oxido group and sodium counterion.
Diphenylsilane: Contains two phenyl groups instead of three, resulting in different reactivity and applications.
Trichlorosilane: Contains three chlorine atoms instead of phenyl groups, making it more reactive and suitable for different types of chemical reactions.
Uniqueness: Sodium;oxido(triphenyl)silane is unique due to its combination of a silicon atom bonded to three phenyl groups and an oxido group, with sodium as a counterion. This structure imparts specific reactivity patterns, particularly in reduction and substitution reactions, making it a valuable reagent in organic synthesis and industrial applications .
特性
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
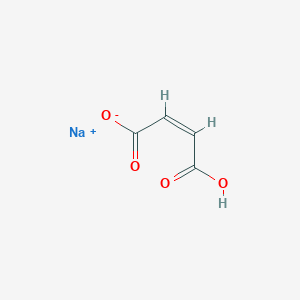
![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
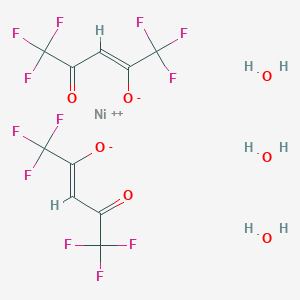
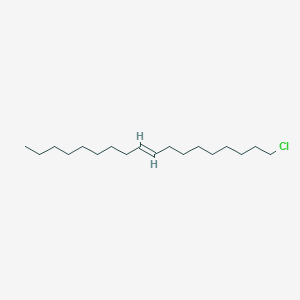
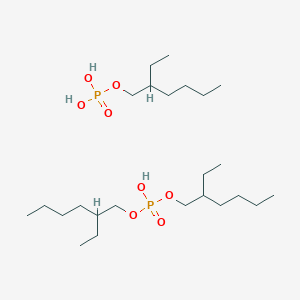
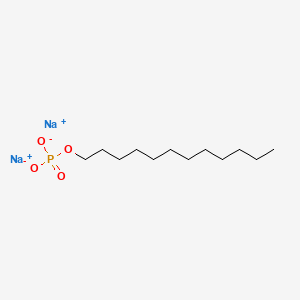
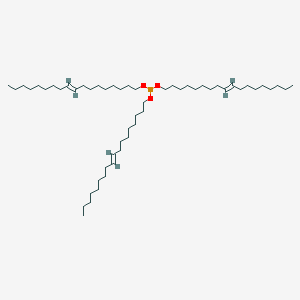
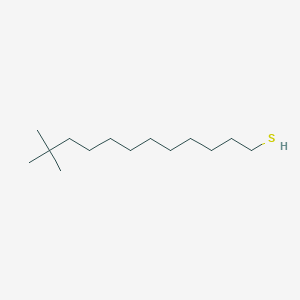
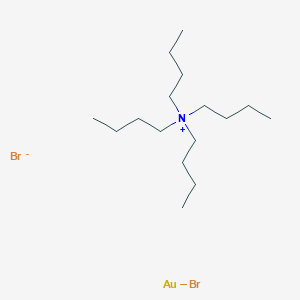
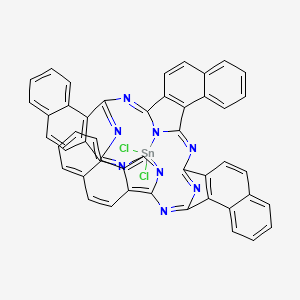
![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
